molecular formula C12H14N2OS B6274497 N-(benzo[d]thiazol-2-ylmethyl)isobutyramide CAS No. 1088176-27-5

N-(benzo[d]thiazol-2-ylmethyl)isobutyramide

Cat. No.: B6274497
CAS No.: 1088176-27-5
M. Wt: 234.3
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Description

N-(benzo[d]thiazol-2-ylmethyl)isobutyramide is a chemical compound with the molecular formula C12H14N2OS and a molecular weight of 234.32 g/mol . This compound is characterized by the presence of a benzothiazole ring attached to an isobutyramide moiety. It has garnered interest in scientific research due to its potential biological activities and diverse applications.

Mechanism of Action

Target of Action

The primary target of N-(benzo[d]thiazol-2-ylmethyl)isobutyramide is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

This compound acts as a weak inhibitor of COX-1 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins .

Biochemical Pathways

By inhibiting COX-1, this compound disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, thereby reducing their downstream effects such as inflammation and pain.

Result of Action

The inhibition of COX-1 by this compound results in a reduction in the production of prostaglandins . This can lead to a decrease in inflammation and pain, which are commonly associated with high levels of prostaglandins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-ylmethyl)isobutyramide typically involves the coupling of substituted 2-amino benzothiazoles with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using automated chromatography systems .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-ylmethyl)isobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(benzo[d]thiazol-2-ylmethyl)isobutyramide has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(benzo[d]thiazol-2-ylmethyl)isobutyramide is unique due to its specific structural features, such as the presence of an isobutyramide moiety attached to the benzothiazole ring. This structural configuration imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives. The compound’s ability to inhibit cyclooxygenase enzymes with high selectivity makes it a promising candidate for anti-inflammatory drug development .

Properties

CAS No.

1088176-27-5

Molecular Formula

C12H14N2OS

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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